MART-1(27-35) is a peptide derived from the Melan-A/MART-1 protein, which is a melanoma-associated antigen. This nonameric peptide (comprising nine amino acids) is recognized by cytotoxic T lymphocytes that are restricted by the human leukocyte antigen A2. The MART-1(27-35) peptide plays a significant role in immunotherapy for melanoma, serving as a target for T cell responses against melanoma cells.
The MART-1 protein, also known as Melan-A, is primarily expressed in melanocytes and melanoma cells. The specific sequence of MART-1(27-35) is critical for its recognition by T cells, particularly those that are HLA-A2 positive. This peptide has been extensively studied for its immunogenic properties and potential applications in cancer immunotherapy .
MART-1(27-35) is classified as an immunogenic epitope and falls under the category of tumor-associated antigens. It is particularly important in the context of melanoma, where it serves as a target for immune recognition and response.
MART-1(27-35) can be synthesized using solid-phase peptide synthesis techniques, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to form the desired peptide sequence.
The synthesis involves:
The structure of MART-1(27-35) has been elucidated through various methods, including X-ray crystallography and nuclear magnetic resonance (NMR). The peptide adopts a conformation that allows it to effectively bind to major histocompatibility complex class I molecules, specifically HLA-A2.
The sequence of MART-1(27-35) is:
This sequence exhibits specific structural characteristics that facilitate its interaction with T cell receptors, which are essential for T cell activation .
MART-1(27-35) participates in several biochemical interactions, primarily involving:
Studies have shown that variations in the MART-1 peptide structure can significantly impact its binding affinity and efficacy in stimulating T cells. For instance, analogues of MART-1(27-35) have been synthesized to enhance immunogenicity and improve therapeutic outcomes in melanoma treatment .
The mechanism of action of MART-1(27-35) involves several steps:
Research indicates that MART-1(27-35)-specific T cells can efficiently kill melanoma cells expressing this antigen, making it a promising target for immunotherapy .
Relevant analyses often involve assessing binding affinities using techniques like surface plasmon resonance or fluorescence polarization to determine how well the peptide interacts with HLA-A2 molecules .
MART-1(27-35) has significant applications in:
Research continues into optimizing MART-1(27-35) analogues to enhance their efficacy in clinical settings, demonstrating ongoing interest in this compound's potential .
MART-1(27-35) (AAGIGILTV) is a nonameric peptide derived from the melanoma-associated antigen MART-1/Melan-A, selectively expressed in melanocytes and >85% of melanoma tumors. This peptide is endogenously processed by the immunoproteasome in melanoma cells, transported via TAP proteins into the endoplasmic reticulum, and loaded onto HLA-A0201 molecules for surface presentation to CD8+ cytotoxic T lymphocytes (CTLs) [1] [6]. Unlike exogenous peptide pulsing, endogenous processing enables sustained presentation – adenovirus-transduced dendritic cells presenting internally synthesized MART-1(27-35) activate CTLs for significantly longer durations (>72 hours) compared to peptide-pulsed DCs (<24 hours) [1]. This prolonged presentation is critical for robust T-cell activation *in vivo.
Table 1: MART-1(27-35) Characteristics
Property | Detail | Functional Implication |
---|---|---|
Amino Acid Sequence | AAGIGILTV | Immunodominant epitope |
HLA Restriction | HLA-A*0201 | Binds ~40% Caucasian population |
Natural Presentation | Confirmed on melanoma cells | Validates relevance as vaccine target |
Peptide Half-life | >72 hours (endogenous processing) | Sustained T-cell activation |
MART-1(27-35) adopts a rigid, extended conformation within the HLA-A*0201 binding groove, with key anchors at position 2 (Ala, P2) and position 9 (Val, P9). Crystal structures reveal the peptide backbone forms a near-linear arrangement, contrasting sharply with the pronounced central bulge seen in the decamer MART-1(26-35) (EAAGIGILTV) [2] [5]. Despite this conformational divergence, polyclonal T cells frequently cross-react between both epitopes due to TCR flexibility. Anchor residue modifications profoundly impact recognition: Substituting Ala2 with Leu (creating ALGIGILTV) enhances HLA-A2 binding affinity 40-fold but disrupts TCR engagement for most clones, as the leucine side-chain induces subtle backbone shifts (~1.2Å) that alter the TCR-facing surface [2] [5] [7]. This highlights the fine balance between MHC binding and TCR recognition – optimal immunogenicity requires preserving the native peptide topology.
Structural Insight: The P2 residue sits deep in the HLA-A2 B pocket. While Ala2 allows a "shallow" positioning conducive to TCR docking, the bulkier Leu2 alters peptide backbone angles, explaining why affinity-enhancing mutations often impair immunogenicity [5] [7].
Despite weaker HLA-A2 binding (Kd ~500 nM vs. ~125 nM for MART-1(26-35)), MART-1(27-35) is the dominant naturally presented epitope on melanoma cells [2] [6]. The decamer MART-1(26-35) (EAAGIGILTV) and its analog MART-1(26-35(27L)) (ELAGIGILTV) exhibit superior HLA-A2 affinity and in vitro immunogenicity due to optimized P2 anchors (Ala→Leu). However, clinical trials predominantly utilize ELAGIGILTV based on structural assumptions of conformational similarity to AAGIGILTV – an assumption disproven by crystallography [2] [5].
Key Functional Differences:
MART-1(27-35)-specific TILs exhibit a remarkable avidity spectrum directly dictated by TCR structure. High-avidity clones (e.g., clone DMF5) recognize peptide concentrations as low as 0.1 nM and lyse melanoma tumors efficiently. Crucially, this avidity correlates with CD8-independent TCR binding – high-avidity TILs bind HLA-A2/MART-1(27-35) tetramers even when HLA-A2 is mutated to ablate CD8 interaction, indicating TCR affinity dominates cellular avidity [3] [4]. Transfer of TCR genes from high-avidity clones (e.g., DMF5) confers identical functional avidity onto recipient T cells, proving the TCR is the primary determinant of tumor recognition efficiency [3].
Table 2: TIL Recognition Profiles Against MART-1(27-35)
TIL Avidity Tier | Peptide Sensitivity | Tumor Lysis | CD8 Dependence | Prevalence in Tumors |
---|---|---|---|---|
High | 0.1–1 nM | >80% | Low/Independent | ~25% of clones |
Medium | 1–10 nM | 40–80% | Moderate | ~50% of clones |
Low | >100 nM | <20% | High | ~25% of clones |
Mechanistic Insight: High-avidity TILs express TCRs with faster on-rates (kon) for pHLA binding. Their superior signaling enables activation despite low peptide density (10–50 complexes/cell) on tumors [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7